molecular formula C16H16N2O6 B10872634 3-[(2-Methoxy-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2-Methoxy-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10872634
M. Wt: 332.31 g/mol
InChI Key: AQJMIPJCUWITQP-UHFFFAOYSA-N
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Description

3-[(2-Methoxy-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C15H14N2O5. This compound is known for its unique bicyclic structure, which includes a norbornene ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-[(2-Methoxy-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the norbornene ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions.

    Attachment of the 2-methoxy-5-nitrophenyl group: This can be done through a series of substitution reactions, where the nitro group is introduced via nitration and the methoxy group via methylation.

    Formation of the carbamoyl group: This involves the reaction of the amine group with a suitable isocyanate.

Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and yield.

Chemical Reactions Analysis

3-[(2-Methoxy-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can be performed on the aromatic ring, such as halogenation or alkylation.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various halogenating agents.

Scientific Research Applications

3-[(2-Methoxy-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used in a variety of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxy-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-[(2-Methoxy-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:

    3-[(2-Carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid: This compound has a similar aromatic ring with nitro and methoxy groups but differs in its overall structure and functional groups.

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound shares the norbornene ring system but lacks the aromatic substituents.

    5-Norbornene-2-carboxylic acid: This compound has a similar bicyclic structure but lacks the carbamoyl and aromatic groups.

The uniqueness of this compound lies in its combination of the norbornene ring system with the specific aromatic and carbamoyl substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

3-[(2-methoxy-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N2O6/c1-24-12-5-4-10(18(22)23)7-11(12)17-15(19)13-8-2-3-9(6-8)14(13)16(20)21/h2-5,7-9,13-14H,6H2,1H3,(H,17,19)(H,20,21)

InChI Key

AQJMIPJCUWITQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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